(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid
Overview
Description
“(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid” is a variant of arachidonic acid, which is an ω6-unsaturated fatty acid. It is a constituent of cellular membranes, esterified to the sn-2 position of glycerophospholipids .
Synthesis Analysis
Arachidonic acid and its variants can be produced by the fermentation and genetic modification of Mortierella alpina . It can also be metabolized from 20-Hydroxy-(5Z,8Z,11Z,14Z)-eicosatetraenoic acid via cytochrome P4504A .Chemical Reactions Analysis
Arachidonic acid and its metabolites play important roles in a variety of biological processes, including signal transduction, contraction, chemotaxis, cell proliferation and differentiation, and apoptosis . It is the precursor for the biosynthesis of all the eicosanoid messengers, such as prostaglandins, thromboxanes, leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs) .Physical And Chemical Properties Analysis
The molecular formula of this compound is C20H32O2, with a formula weight of 304.47 . It has a density of 0.922 g/ml .Scientific Research Applications
Synthesis and Radioactive Labeling
The compound, closely related to arachidonic acid, has been used in the synthesis of radioactively labeled derivatives for research. Romanov et al. (2004) describe the synthesis of similar arachidonic acid derivatives, demonstrating the method's potential for creating labeled compounds for biochemical assays, particularly in studying eicosanoid biosynthesis (Romanov et al., 2004).
Fatty Acid Metabolism Studies
The metabolism of polyunsaturated fatty acids, including compounds like the one , has been studied extensively. For instance, Oliw et al. (1996) explored the oxygenation of polyunsaturated fatty acids by cytochrome P450, which is crucial for understanding fatty acid metabolism (Oliw et al., 1996).
Investigating Marine Organisms
Compounds structurally similar to this fatty acid have been identified in marine organisms like sponges and algae, suggesting their importance in marine biochemistry. Ciminiello et al. (1991) reported finding related furan fatty acids in marine sponges, indicating a potential role in deterring predators (Ciminiello et al., 1991).
Biochemical Pathway Studies
Research into the biochemical pathways of bacteria and other organisms often involves studying fatty acids like this one. Iwanami et al. (1995) investigated the biosynthesis of eicosapentaenoic acid in bacteria, providing insights into fatty acid metabolism in microorganisms (Iwanami et al., 1995).
Epoxidation and Chemical Analysis
The study of the epoxidation of polyunsaturated fatty acids, including compounds similar to the one , is vital for understanding chemical properties and reactions. Grabovskiy et al. (2006) investigated the epoxidation of such fatty acids using dimethyldioxirane, contributing to the understanding of chemical reactions involving these compounds (Grabovskiy et al., 2006).
Yeast Metabolism Studies
Fatty acids like the one mentioned are also important in studying yeast metabolism. Venter et al. (1997) explored how yeasts metabolize various fatty acids, including eicosatetraenoic acids, revealing critical insights into yeast biochemistry (Venter et al., 1997).
Mechanism of Action
Target of Action
Arachidonic Acid-d5 primarily targets enzymes such as cyclooxygenase, lipoxygenase, and cytochrome P450 . These enzymes are crucial in the metabolism of Arachidonic Acid into diverse bioactive compounds . For instance, Arachidonic Acid-d5 has been found to be involved in the production of Resolvin D5, a specialized pro-resolving mediator (SPM) that modulates inflammation and its resolution .
Mode of Action
Arachidonic Acid-d5 interacts with its targets, the enzymes, to produce bioactive compounds. For example, in the presence of all-trans retinoic acid (ATRA), there is an increased production of Resolvin D5, which is linked to the nuclear translocation of arachidonate-15-lipoxygenase (ALOX15) .
Biochemical Pathways
Arachidonic Acid-d5 is involved in several biochemical pathways. It is metabolized into bioactive compounds through three major enzymatic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . These pathways lead to the production of eicosanoids, which are crucial bioactive lipids that play diverse roles in the pro-inflammatory, anti-inflammatory, and resolving phases of injury .
Pharmacokinetics
The rate-limiting enzymes for PUFA conversion, Delta-5 (D5D) and Delta-6 desaturases (D6D), are recognized as the main determinants of PUFA levels .
Result of Action
The action of Arachidonic Acid-d5 results in the production of bioactive compounds that have various effects at the molecular and cellular level. For instance, Arachidonic Acid-derived prostaglandins contribute to the development of inflammation as intercellular pro-inflammatory mediators and promote the excitability of the peripheral somatosensory system, contributing to pain exacerbation . In the context of cancer, the inhibition of Resolvin D5 formation increases cancer cell invasion, whereas the addition of this molecule reduces activated pancreatic stellate cell-mediated cancer cell invasion .
Action Environment
The action of Arachidonic Acid-d5 can be influenced by environmental factors. For example, the secretion profile of SPMs from pancreatic stellate cells can be modulated by rendering these cells activated or quiescent . Furthermore, the circulating concentrations of Resolvin D5 levels were found to be decreased in the peripheral blood of metastatic pancreatic ductal adenocarcinoma patients compared with non-metastatic patients .
properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-QHIWQZJRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidonic acid-d5 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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